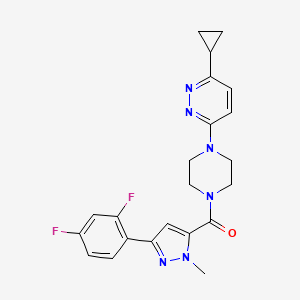
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N6O and its molecular weight is 424.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A piperazine ring, known for its ability to interact with various biological targets.
- A pyridazine moiety, which may enhance receptor binding affinity.
- A pyrazole group that has been associated with anti-inflammatory and anticancer activities.
Molecular Formula
The molecular formula is C24H28N6O2 with a molecular weight of approximately 432.528 g/mol.
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, certain pyrazole analogs have shown potent inhibitory effects on tumor growth in various cancer cell lines. A study reported that similar compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and other tumor types .
Anti-inflammatory Effects
Compounds with a similar structure have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies have shown that related pyrazole derivatives can stabilize human red blood cell membranes, indicating potential anti-inflammatory activity .
Neuroprotective Properties
The presence of the piperazine and pyridazine rings suggests possible neuroprotective effects. Compounds targeting serotonin and dopamine receptors are being explored for treating psychiatric disorders. Preliminary studies indicate that similar structures can modulate neurotransmitter systems effectively.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Ring : Cyclization reactions starting from suitable precursors.
- Piperazine Introduction : Nucleophilic substitution reactions to introduce the piperazine moiety.
- Final Coupling : The final step involves coupling different moieties under specific conditions using reagents like EDCI or DCC.
Study 1: Anticancer Activity
A recent study investigated a series of pyrazole derivatives for their anticancer efficacy. Among these, a derivative similar to our compound showed an IC50 value of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .
Study 2: Anti-inflammatory Properties
In another study, pyrazole derivatives were evaluated for their anti-inflammatory activity using the HRBC membrane stabilization method. The results demonstrated significant inhibition of hemolysis at doses ranging from 100 µg to 1000 µg, suggesting a promising therapeutic potential for inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[5-(2,4-difluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N6O/c1-28-20(13-19(27-28)16-5-4-15(23)12-17(16)24)22(31)30-10-8-29(9-11-30)21-7-6-18(25-26-21)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBSLNWPYXGULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














